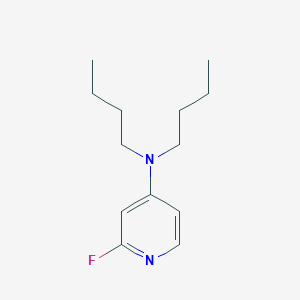N,N-dibutyl-2-fluoropyridin-4-amine
CAS No.: 1566196-53-9
Cat. No.: VC3110529
Molecular Formula: C13H21FN2
Molecular Weight: 224.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1566196-53-9 |
|---|---|
| Molecular Formula | C13H21FN2 |
| Molecular Weight | 224.32 g/mol |
| IUPAC Name | N,N-dibutyl-2-fluoropyridin-4-amine |
| Standard InChI | InChI=1S/C13H21FN2/c1-3-5-9-16(10-6-4-2)12-7-8-15-13(14)11-12/h7-8,11H,3-6,9-10H2,1-2H3 |
| Standard InChI Key | IVQGXHDGOOIJAN-UHFFFAOYSA-N |
| SMILES | CCCCN(CCCC)C1=CC(=NC=C1)F |
| Canonical SMILES | CCCCN(CCCC)C1=CC(=NC=C1)F |
Introduction
Chemical Structure and Properties
N,N-dibutyl-2-fluoropyridin-4-amine (CAS: 1566196-53-9) features a pyridine ring substituted with a fluorine atom at the 2-position and two butyl groups attached to the nitrogen atom at the 4-position. This unique structural arrangement confers distinctive chemical and biological properties to the compound.
Physical and Chemical Properties
The compound has the following key properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁FN₂ |
| Molecular Weight | 224.32 g/mol |
| CAS Number | 1566196-53-9 |
| Physical State | Likely a colorless to pale yellow liquid or low-melting solid |
| Solubility | Expected good solubility in common organic solvents |
| Structural Features | Pyridine ring with F at position 2 and N(C₄H₉)₂ at position 4 |
The presence of the fluorine atom at the 2-position affects the electronic distribution of the pyridine ring, while the dibutylamino group introduces lipophilicity to the molecule. The combination of these structural features contributes to the compound's unique chemical profile and potential applications.
Synthesis Methodologies
Several synthetic routes can be employed to prepare N,N-dibutyl-2-fluoropyridin-4-amine:
Nucleophilic Aromatic Substitution
Based on similar synthetic pathways described for related compounds, N,N-dibutyl-2-fluoropyridin-4-amine can be synthesized through nucleophilic aromatic substitution reactions. This typically involves the reaction of 2-fluoro-4-halopyridine with dibutylamine .
The reaction pathway likely follows a scheme similar to that observed for other 4-position substituted pyridines:
-
Starting with 2-fluoro-4-halopyridine (where halogen could be Cl, Br, or I)
-
Reaction with dibutylamine in appropriate solvent conditions
-
Purification to obtain the final product
Alternative Synthetic Routes
Alternative synthetic methods might include:
-
Functionalization of 4-amino-2-fluoropyridine through sequential alkylation with butyl halides
-
Cross-coupling reactions of appropriately functionalized pyridine precursors
-
Direct amination of 2-fluoropyridin-4-one followed by alkylation
Chemical Reactivity and Interactions
The reactivity of N,N-dibutyl-2-fluoropyridin-4-amine is determined by its functional groups and electronic structure:
Reactive Sites
-
Pyridine Nitrogen (Position 1): Acts as a weak base and potential coordination site for metals
-
Fluorine (Position 2): The electron-withdrawing nature affects the electronic distribution of the pyridine ring
-
Dibutylamino Group (Position 4): Introduces nucleophilicity and potential for further functionalization
Interaction Studies
Studies on similar fluorinated pyridines suggest that N,N-dibutyl-2-fluoropyridin-4-amine would exhibit enhanced reactivity due to the electron-withdrawing nature of the fluorine atom, which can stabilize negative charges developed during nucleophilic reactions.
The compound likely interacts with various nucleophiles and electrophiles in ways that are significant for its potential applications in medicinal chemistry, particularly in drug development where such interactions affect binding to biological targets.
Structural Comparisons
N,N-dibutyl-2-fluoropyridin-4-amine shares structural similarities with other fluorinated pyridines and amines. The following table highlights its unique features compared to related compounds:
| Compound | Structure Description | Unique Features |
|---|---|---|
| 2-Fluoropyridine | Pyridine with single fluorine at position 2 | Basic structure; lacks additional substituents |
| N,N-Diethyl-2-fluoropyridin-4-amine | Similar to N,N-dibutyl variant but with ethyl groups | Different alkyl chain length affects solubility and lipophilicity |
| N,N-Dimethyl-2-fluoropyridin-4-amine | Contains dimethyl groups at nitrogen | Smaller size may influence biological activity |
| 3-Fluoropyridine | Fluorine at position 3 instead of 2 | Different electronic properties due to fluorine position |
| N-tert-butyl-2-fluoropyridin-4-amine | Contains tert-butyl instead of two n-butyl chains | More rigid structure, different steric properties |
The distinct combination of a dibutyl substituent and a fluorine atom at position 2 distinguishes N,N-dibutyl-2-fluoropyridin-4-amine from other similar compounds, potentially enhancing its pharmacological profile and reactivity .
Materials Science Applications
Beyond medicinal chemistry, N,N-dibutyl-2-fluoropyridin-4-amine has potential applications in materials science:
-
Building Blocks: As precursors for functional polymers with unique electronic properties
-
Liquid Crystals: Potential component in liquid crystalline materials due to its structural features
-
Coordination Chemistry: The nitrogen atoms provide potential coordination sites for metals, which could be utilized in catalyst development
-
Fluorescent Materials: The aromatic structure with electronically active substituents may exhibit interesting photophysical properties
Future Research Directions
Based on the current understanding of N,N-dibutyl-2-fluoropyridin-4-amine and related compounds, several promising research avenues emerge:
-
Optimized Synthesis: Development of more efficient and sustainable synthetic routes
-
Structure-Activity Relationships: Systematic modification of the structure to establish correlations with biological activity
-
Computational Studies: Molecular modeling to predict interactions with biological targets
-
Materials Development: Exploration of applications in functional materials, particularly those requiring specific electronic properties
-
Medicinal Chemistry: Investigation of potential therapeutic applications, especially in areas where similar compounds have shown promise
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume